3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound exhibits potential biological activities, particularly in the field of medicinal chemistry. Its structure comprises a chlorophenyl group and a cyclohexyl-substituted oxazole, contributing to its unique properties and potential applications.
The compound can be classified under heterocyclic compounds, specifically within the category of oxadiazoles. It is relevant in medicinal chemistry due to its antibacterial properties, as indicated by various studies exploring its synthesis and biological activity . The presence of both aromatic and aliphatic groups in its structure enhances its pharmacological profile.
The synthesis of 3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves several key steps:
These synthetic pathways require careful optimization to enhance yields and purity .
The molecular formula for 3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is . The compound features:
The structural integrity plays a significant role in determining its reactivity and interaction with biological targets .
The compound may undergo various chemical reactions typical for oxadiazoles:
These reactions are crucial for modifying the compound's properties to enhance its biological activity or selectivity .
The mechanism of action for 3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole primarily involves interactions with bacterial enzymes or receptors. Preliminary studies suggest that it may inhibit key metabolic pathways in bacteria or interfere with protein synthesis. This action is typically mediated through binding to specific targets within microbial cells, leading to bactericidal or bacteriostatic effects .
The physical properties of this compound include:
Chemical properties include:
3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole has potential applications in:
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with their first synthesis by Tiemann and Krüger, initially classified as "azoximes" or "furo[ab]diazoles" [2] [4]. For nearly 80 years, these heterocycles remained largely unexplored until the mid-20th century, when their photochemical rearrangements and biological potential attracted significant interest. The 1940s marked the onset of systematic biological studies, culminating in the 1960s launch of Oxolamine—the first commercial 1,2,4-oxadiazole-based drug—as an antitussive agent [2] [5]. This breakthrough validated the scaffold’s pharmaceutical applicability and spurred further innovation.
The 1980s–2000s witnessed accelerated diversification, with Prenoxdiazine (cough suppressant), Butalamine (vasodilator), and Ataluren (treatment for Duchenne muscular dystrophy) entering clinical use [2] [5]. Concurrently, the discovery of naturally occurring 1,2,4-oxadiazoles, such as quisqualic acid (a neuroactive amino acid from Quisqualis indica seeds) and cytotoxic phidianidines (from the sea slug Phidiana militaris), highlighted the scaffold’s biological relevance beyond synthetic chemistry [2] [4]. Recent decades have seen a doubling of research output, driven by advances in synthetic methodologies like microwave-assisted cyclization and transition-metal catalysis, enabling efficient library synthesis for high-throughput screening [1] [5].
Table 1: Key Therapeutic Milestones of 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Category | Indication/Use | Approval Era |
---|---|---|---|
Oxolamine | Antitussive | Cough suppression | 1960s |
Prenoxdiazine | Antitussive | Chronic cough management | 1980s |
Butalamine | Cardiovascular | Vasodilation in ischemic conditions | 1970s |
Ataluren | Genetic disorder therapy | Nonsense mutation Duchenne muscular dystrophy | 2010s |
Phidianidine A/B | Cytotoxic natural product | Tumor cell line inhibition (HeLa, C6) | 2011 (Isolated) |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carbamate groups, primarily due to its superior metabolic stability and preserved spatial geometry [1] [3]. Unlike amides, which are susceptible to proteolytic cleavage, or esters, prone to esterase-mediated hydrolysis, the oxadiazole core maintains hydrolytic resilience even under acidic conditions (e.g., concentrated sulfuric acid) [4] [9]. This stability arises from its electron-deficient aromatic system, where the oxygen and nitrogen atoms delocalize electron density, reducing nucleophilic attack susceptibility [3].
Pharmacologically, the 1,2,4-oxadiazole mimics carbonyl-containing motifs by engaging in key hydrogen-bonding interactions. Its N1 and N4 atoms act as hydrogen-bond acceptors, facilitating target binding akin to carbonyl oxygens in amides [3]. For example, in kinase inhibitors, the oxadiazole’s nitrogen atoms form critical hydrogen bonds with hinge-region residues of enzymes like EGFR, maintaining potency while prolonging half-life [10]. This bioisosteric utility is exemplified in the design of c-MYC inhibitors and FXR antagonists, where replacing labile esters with 1,2,4-oxadiazoles enhanced metabolic stability by >50% in human liver microsome assays [3] [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis by esterases/proteases) | High (resistant to enzymatic hydrolysis) | Extended plasma half-life |
Hydrogen-bond capacity | 1–2 acceptor sites | 2–3 acceptor sites (N1, N4, O) | Enhanced target affinity |
Dipole moment | 1.5–1.8 D (amide) | 2.5–3.0 D | Improved solubility & membrane permeation |
Aromatic character | Non-aromatic | Weakly aromatic | Planarity for π-stacking interactions |
Hybrid architectures integrating 1,2,4-oxadiazoles with complementary heterocycles exploit synergistic pharmacophoric effects to address complex diseases like cancer and neurodegenerative disorders. These designs enable simultaneous modulation of multiple pathogenic pathways, overcoming limitations of single-target agents [8] [10]. The compound 3-(2-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole exemplifies this strategy, merging three pharmacophores:
In anticancer applications, hybrids like 1,2,4-oxadiazole-quinazolin-4-ones (e.g., compound 9b) inhibit both EGFR (IC₅₀ = 0.11 μM) and BRAFV600E (IC₅₀ = 0.65 μM), disrupting parallel oncogenic signaling cascades [10]. Similarly, in Alzheimer’s disease, derivatives such as compound 4a exhibit multitarget functionality:
Molecular modeling confirms that these hybrids adopt complementary conformations in diverse targets. For instance, oxadiazole-based FXR antagonists/PXR agonists (e.g., compound 5) bind the FXR ligand pocket via H-bonds with Arg328 and Tyr366, while engaging PXR’s Ser247/Trp299 residues for activation—enabling dual regulation of bile acid metabolism and inflammation [9].
Table 3: Therapeutic Hybrids Featuring 1,2,4-Oxadiazole Motifs
Hybrid Structure | Biological Targets | Therapeutic Application | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Oxadiazole-quinazolin-4-one (9b) | EGFR/BRAFV600E | Anticancer (melanoma, CRC) | EGFR: 0.11 μM; BRAF: 0.65 μM |
Oxadiazole-piperidine (4a) | AChE, MAO-B, ROS scavenging | Alzheimer’s disease | AChE: 0.0158 μM |
Oxadiazole-naphthyl (5) | FXR (antagonist), PXR (agonist) | Metabolic/Inflammatory disorders | FXR IC₅₀: 0.58 μM; PXR EC₅₀: 3.2 μM |
Oxadiazole-trifluoromethylpyridine (5v) | Xanthomonas oryzae | Antibacterial (rice blight) | Xoo: 19.44 μg/mL; Xoc: 21.78 μg/mL |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0